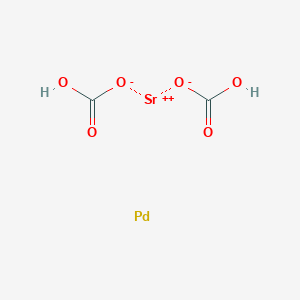

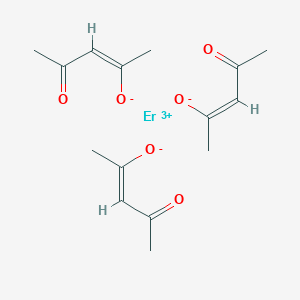

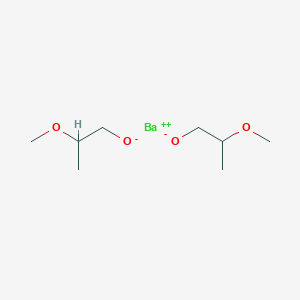

erbium(3+);(Z)-4-oxopent-2-en-2-olate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erbium is a chemical element that belongs to the category of rare earth metals . It is a soft, malleable, lustrous, silvery metal . The trivalent ion of erbium (Er3+) is often used as the dopant for a number of glass and crystal lasers . Erbium is quite electropositive and reacts slowly with water and quickly dissolves in diluted acids .

Synthesis Analysis

Erbium can be doped onto a glass substrate (made of silica or phosphate) and used for bulk lasers, amplifiers, and fiber lasers . In a study, erbium-doped ZnO nanoparticles aerogels were synthesized by sol-gel in supercritical drying conditions of isopropanol . Another study reported the chemical synthesis of MgO and Er-doped MgO nanoparticles (NPs) by the sol–gel method .Molecular Structure Analysis

The structural changes in erbium-doped materials have been related to the formation of non-bridging oxygen atoms . The average size of the roundish cuboid-shaped crystallites decreases upon the incorporation of the rare earth element . The decrease in the intensity of these TeO4, TeO3+1, and TeO3 bands with the increment of dopant concentration unveils that the erbium deforms the Te–O–Te linkages .Chemical Reactions Analysis

Erbium reacts with water, but the nature of the reaction depends on various factors, like the temperature and form of the erbium . Erbium has an oxidation state of +3 and appears pink in this oxidation state . The element is soluble in acids .Physical And Chemical Properties Analysis

Erbium is a soft, malleable, lustrous, silvery metal . It is very stable in air, it reacts very slowly with oxygen and water and dissolves in acids . Its salts are rose-colored and it has a sharp adsorption spectra in visible, ultraviolet, and infrared light .作用机制

安全和危害

Erbium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as an oxidizing liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Erbium-doped lasers have shown their great benefits in different fields of operative dentistry, including painless cavity preparation and caries removal, enamel and dentine modification for bonding and smear layer elimination with respect to pulp tissue . The future research should focus on the different wavelengths with respect to the lasers that are applied in endodontics .

属性

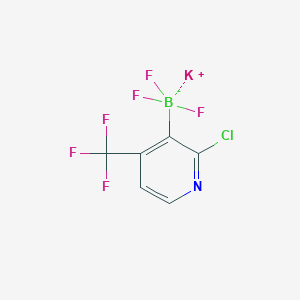

IUPAC Name |

erbium(3+);(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEJGCIGWABSMA-LNTINUHCSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Er+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Er+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ErO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[1-(4-Acetyloxy-2-prop-2-enylphenyl)ethyl]-3-prop-2-enylphenyl] acetate](/img/structure/B8208418.png)